REACTION_CXSMILES
|
C[C@@H]1C[C@@:25]2(C)[C@@H](CC[C:8]3[C:9]4[C@:21](C)([CH2:22][CH2:23][C:24]=32)[C@@H]([C@H](C)CCCC(C)C)CC=4)C(C)[C@H]1O.C[C@@H]([C@@H]1[C@@]2(C)CCC/C(=C\C=C3\C[C@@H]([OH:57])CCC\3=C)/[C@@H]2CC1)CCCC(C)C.[H-].[Na+].[CH3:61][O:62][C:63]1[CH:70]=[CH:69][C:66]([CH2:67]Cl)=[CH:65][CH:64]=1.CN(C)[CH:73]=[O:74]>O1CCCC1>[CH3:61][O:62][C:63]1[CH:70]=[CH:69][C:66]([CH2:67][O:57][CH2:25][C:24]2[CH:8]=[CH:9][C:21]([O:74][CH3:73])=[CH:22][CH:23]=2)=[CH:65][CH:64]=1 |f:2.3|
|
Name
|
2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H](C([C@@H]2CCC=3C4=CC[C@H]([C@@H](CCCC(C)C)C)[C@]4(CCC3[C@]2(C1)C)C)C)O
|
Name
|
7-dehydrocholesterol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |